molecular formula C18H22N4O5S B12204740 N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)ph enyl]acetamide

N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)ph enyl]acetamide

Cat. No.: B12204740
M. Wt: 406.5 g/mol
InChI Key: NHPKRNOHGSKHQP-UHFFFAOYSA-N
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Description

N-[4-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide is a sulfonamide-based small molecule characterized by a pyrrolidine ring linked to a 3,5-dimethylisoxazole sulfonyl group and an acetamide-substituted phenyl moiety. Its synthesis involves multi-step reactions, including sulfonylation of the pyrrolidine scaffold and subsequent coupling with isocyanate or carbamate intermediates to form the urea/amide linkages.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H22N4O5S/c1-11-17(12(2)27-21-11)28(25,26)22-10-4-5-16(22)18(24)20-15-8-6-14(7-9-15)19-13(3)23/h6-9,16H,4-5,10H2,1-3H3,(H,19,23)(H,20,24)

InChI Key

NHPKRNOHGSKHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the isoxazole and pyrrolidine intermediates. The key steps include:

    Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of pyrrolidine derivative: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

    Coupling reactions: The isoxazole and pyrrolidine intermediates are coupled using sulfonylation and acylation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other sulfonamide derivatives, such as 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) . Below is a comparative analysis:

Feature N-[4-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide Compound 27
Core Scaffold Pyrrolidine ring with sulfonylisoxazole Pyridine-pyrazole fused system
Key Substituents Acetamide-phenyl, 3,5-dimethylisoxazole-sulfonyl 4-Chlorophenyl carbamoyl, butyl-pyrazole
Functional Groups Sulfonamide, acetamide, urea linkage Sulfonamide, carbamate, pyrazole
Molecular Weight Estimated ~450–500 g/mol Reported: 463.99 g/mol
Synthetic Yield Not reported in evidence 76%

Physicochemical Properties

  • Solubility: Compound 27 exhibits moderate solubility in organic solvents (e.g., EtOAc/Et₂O), attributed to its pyridine-pyrazole core and hydrophobic butyl chain .
  • Melting Point : Compound 27 has a melting point of 138–142 °C , while the target compound’s melting point is unreported in the provided evidence.

Spectroscopic Characteristics

  • IR Spectroscopy : Compound 27 shows peaks at 1726 cm⁻¹ (C=O stretch) and 1164 cm⁻¹ (SO₂ asymmetric stretch) . The target compound would likely share the SO₂ stretch but may display additional acetamide-related peaks (e.g., ~1650 cm⁻¹ for amide C=O).
  • ¹H-NMR : Compound 27’s spectrum includes signals for aromatic protons (δ 7.36 ppm) and pyridinic protons (δ 8.96–9.27 ppm) . The target compound’s pyrrolidine protons and isoxazole methyl groups would produce distinct signals in the δ 1.5–3.5 ppm range.

Key Research Findings and Limitations

  • Compound 27 : Demonstrated synthetic accessibility (76% yield) and thermal stability, making it a viable candidate for further pharmacological testing .

Biological Activity

N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C16H22N4O4S
  • Molecular Weight : 406.51 g/mol
  • IUPAC Name : N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide

Research indicates that compounds containing the isoxazole moiety often exhibit significant biological activity due to their ability to interact with various biological targets. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for therapeutic applications.

Neuroprotective Effects

A study investigating related benzimidazole-containing acetamide derivatives highlighted the neuroprotective potential of compounds with similar structures. These derivatives were shown to mitigate oxidative stress and neuroinflammation in vivo, suggesting that N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide may exhibit similar effects. The study utilized a rat model to demonstrate the efficacy of these compounds in reducing markers of neuroinflammation such as TNF-α and COX-2 levels .

Biological Activity Data

Activity Target Effect Reference
NeuroprotectionNeuronsReduces oxidative stress
Anti-inflammatoryMicrogliaLowers TNF-α and COX-2 expression
Receptor InteractionVarious receptorsPotential multistep targeting

Case Studies

  • Neuroprotective Study : In a controlled experiment involving adult male Sprague Dawley rats, the administration of similar acetamide derivatives resulted in significant improvements in memory function and reductions in oxidative stress markers following ethanol-induced neurodegeneration. The study emphasized the importance of the compound's structure in mediating these effects .
  • Docking Analysis : Computational studies utilizing molecular docking have suggested that compounds like N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)phenyl]acetamide may interact with various neuroreceptors involved in neurodegenerative processes, indicating a potential for therapeutic applications in treating conditions like Alzheimer's disease .

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